METHYL 1-(4-CHLOROBENZYL)-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDI+
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Overview
Description
METHYL 1-(4-CHLOROBENZYL)-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDI+ is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrazolo[3,4-b]pyridine core, makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
The synthesis of METHYL 1-(4-CHLOROBENZYL)-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDI+ typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolopyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-chlorobenzyl group: This step often involves nucleophilic substitution reactions.
Cyclopropyl and methyl group additions: These groups can be introduced through alkylation reactions under specific conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments to ensure consistency and scalability .
Chemical Reactions Analysis
METHYL 1-(4-CHLOROBENZYL)-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDI+ undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where groups like halogens or alkyl groups can be introduced or replaced under specific conditions.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations .
Scientific Research Applications
METHYL 1-(4-CHLOROBENZYL)-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDI+ has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for exploring new drug leads, particularly in the fields of oncology and infectious diseases.
Medicine: Its potential therapeutic properties are being investigated for the development of new medications.
Industry: The compound can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of METHYL 1-(4-CHLOROBENZYL)-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDI+ involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects. Detailed studies on its binding affinity and interaction dynamics are crucial for understanding its full mechanism of action .
Comparison with Similar Compounds
Similar compounds to METHYL 1-(4-CHLOROBENZYL)-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDI+ include other pyrazolopyridine derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties. Examples include:
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds have been studied for their diverse biological activities and synthetic applications.
Molecular hybrids of pyrazolo[3,4-b]pyridine and triazole: These hybrids are designed for enhanced drug-like properties and have shown potential in antimicrobial research
The uniqueness of METHYL 1-(4-CHLOROBENZYL)-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDI+ lies in its specific substituents, which confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
CAS No. |
1011370-99-2 |
---|---|
Molecular Formula |
C19H18ClN3O2 |
Molecular Weight |
355.8 |
Purity |
95 |
Origin of Product |
United States |
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